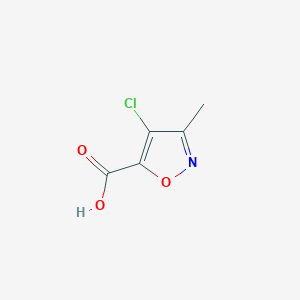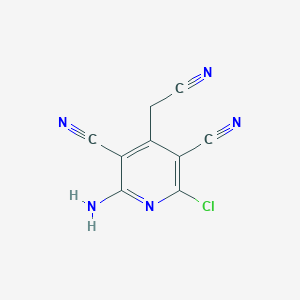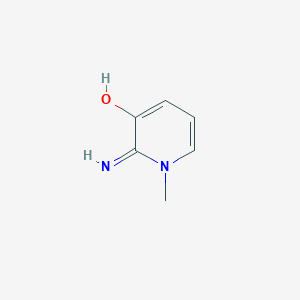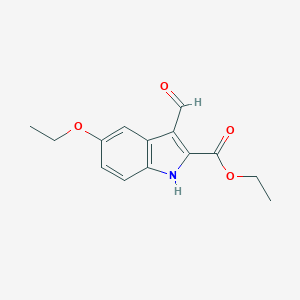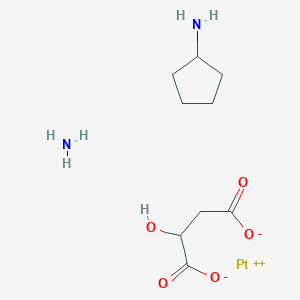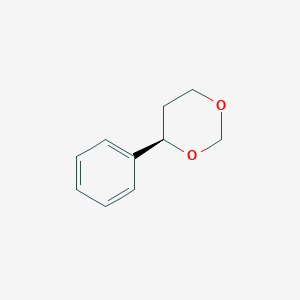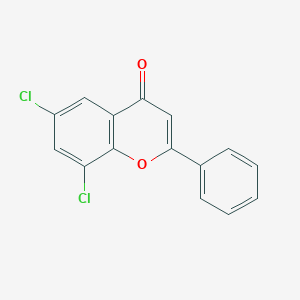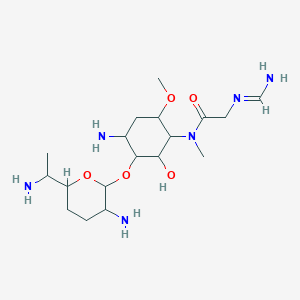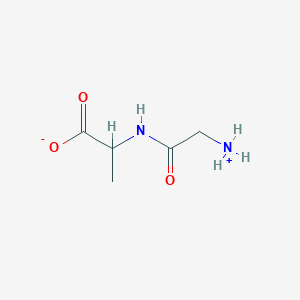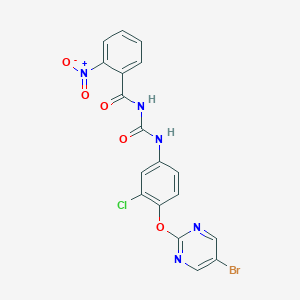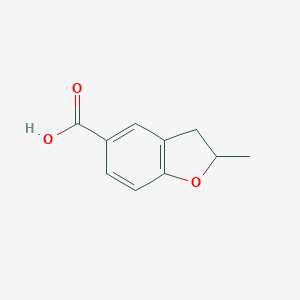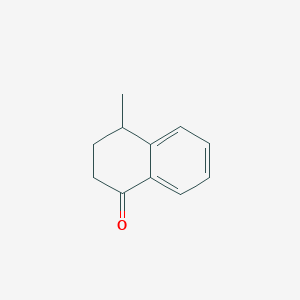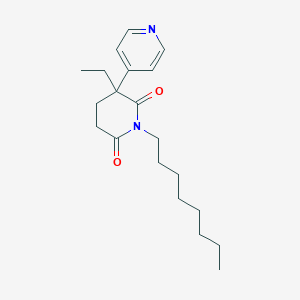
3-Ethyl-1-n-octyl-3-(4-pyridyl)piperidine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethyl-1-n-octyl-3-(4-pyridyl)piperidine-2,6-dione, also known as EOPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EOPP is a piperidine derivative that has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In
Mecanismo De Acción
The mechanism of action of 3-Ethyl-1-n-octyl-3-(4-pyridyl)piperidine-2,6-dione is not fully understood, but it is believed to act on ion channels and receptors in the brain and cancer cells. 3-Ethyl-1-n-octyl-3-(4-pyridyl)piperidine-2,6-dione has been shown to inhibit the release of glutamate by blocking the NMDA receptor, which can cause neuronal damage. In cancer cells, 3-Ethyl-1-n-octyl-3-(4-pyridyl)piperidine-2,6-dione has been shown to induce apoptosis by activating the caspase pathway.
Efectos Bioquímicos Y Fisiológicos
3-Ethyl-1-n-octyl-3-(4-pyridyl)piperidine-2,6-dione has been shown to have various biochemical and physiological effects, including neuroprotection, anti-tumor effects, and drug delivery. In neuroprotection, 3-Ethyl-1-n-octyl-3-(4-pyridyl)piperidine-2,6-dione has been shown to reduce neuronal damage caused by glutamate and oxidative stress. In cancer research, 3-Ethyl-1-n-octyl-3-(4-pyridyl)piperidine-2,6-dione has been shown to induce apoptosis in cancer cells and inhibit tumor growth. In drug delivery, 3-Ethyl-1-n-octyl-3-(4-pyridyl)piperidine-2,6-dione can be used as a carrier for drugs due to its lipophilic nature.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Ethyl-1-n-octyl-3-(4-pyridyl)piperidine-2,6-dione has several advantages for lab experiments, including its lipophilic nature, which makes it an ideal carrier for drugs. 3-Ethyl-1-n-octyl-3-(4-pyridyl)piperidine-2,6-dione also has neuroprotective and anti-tumor effects, which can be useful in studying these fields. However, the synthesis of 3-Ethyl-1-n-octyl-3-(4-pyridyl)piperidine-2,6-dione can be challenging, and the yield can vary depending on the method used.
Direcciones Futuras
There are several future directions for research on 3-Ethyl-1-n-octyl-3-(4-pyridyl)piperidine-2,6-dione, including studying its potential applications in drug delivery, exploring its mechanism of action, and investigating its effects on different types of cancer cells. Additionally, further research on the synthesis of 3-Ethyl-1-n-octyl-3-(4-pyridyl)piperidine-2,6-dione can lead to more efficient methods with higher yields. Overall, 3-Ethyl-1-n-octyl-3-(4-pyridyl)piperidine-2,6-dione has significant potential for various scientific research applications and warrants further investigation.
Métodos De Síntesis
3-Ethyl-1-n-octyl-3-(4-pyridyl)piperidine-2,6-dione can be synthesized using different methods, including the reaction of 4-pyridylacetic acid with 3-ethyl-1-n-octyl-4-piperidone in the presence of a dehydrating agent. Another method involves the reaction of 4-pyridylacetic acid with 3-ethyl-4-piperidone in the presence of a reducing agent and an oxidizing agent. The yield of 3-Ethyl-1-n-octyl-3-(4-pyridyl)piperidine-2,6-dione using these methods ranges from 20-50%.
Aplicaciones Científicas De Investigación
3-Ethyl-1-n-octyl-3-(4-pyridyl)piperidine-2,6-dione has been studied for its potential applications in various fields, including neuroscience, cancer research, and drug delivery. In neuroscience, 3-Ethyl-1-n-octyl-3-(4-pyridyl)piperidine-2,6-dione has been shown to have neuroprotective effects and can inhibit the release of glutamate, a neurotransmitter that can cause neuronal damage. In cancer research, 3-Ethyl-1-n-octyl-3-(4-pyridyl)piperidine-2,6-dione has been shown to have anti-tumor effects and can induce apoptosis in cancer cells. In drug delivery, 3-Ethyl-1-n-octyl-3-(4-pyridyl)piperidine-2,6-dione can be used as a carrier for drugs due to its lipophilic nature.
Propiedades
Número CAS |
103284-30-6 |
|---|---|
Nombre del producto |
3-Ethyl-1-n-octyl-3-(4-pyridyl)piperidine-2,6-dione |
Fórmula molecular |
C20H30N2O2 |
Peso molecular |
330.5 g/mol |
Nombre IUPAC |
3-ethyl-1-octyl-3-pyridin-4-ylpiperidine-2,6-dione |
InChI |
InChI=1S/C20H30N2O2/c1-3-5-6-7-8-9-16-22-18(23)10-13-20(4-2,19(22)24)17-11-14-21-15-12-17/h11-12,14-15H,3-10,13,16H2,1-2H3 |
Clave InChI |
OORIPAIYDLQOTG-UHFFFAOYSA-N |
SMILES |
CCCCCCCCN1C(=O)CCC(C1=O)(CC)C2=CC=NC=C2 |
SMILES canónico |
CCCCCCCCN1C(=O)CCC(C1=O)(CC)C2=CC=NC=C2 |
Sinónimos |
3-ethyl-1-n-octyl-3-(4-pyridyl)piperidine-2,6-dione N-octylPyG N-octylpyrido-glutethimide N-octylpyridoglutethimide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 3-[2-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanoate](/img/structure/B8876.png)
